4-Bromo-1-methyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-2-carboxamide
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Overview
Description
4-Bromo-1-methyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-2-carboxamide is a synthetic organic compound characterized by its pyrrole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-methyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-2-carboxamide typically involves multiple steps:
Formation of the Pyrrole Core: The pyrrole core can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
N-Methylation: Methylation of the nitrogen atom in the pyrrole ring can be performed using methyl iodide or dimethyl sulfate.
Amide Formation: The final step involves the formation of the carboxamide group through the reaction of the pyrrole derivative with 2-(prop-2-enoylamino)ethylamine under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the pyrrole ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carboxamide group to an amine can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), thiols (RSH), amines (RNH2)
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of primary or secondary amines
Substitution: Formation of azides, thioethers, or secondary amides
Scientific Research Applications
Chemistry
In organic synthesis, 4-Bromo-1-methyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-2-carboxamide serves as a versatile intermediate for the construction of more complex molecules. Its reactive bromine atom allows for further functionalization, making it valuable in the synthesis of heterocyclic compounds.
Biology
This compound can be used in the development of bioactive molecules, particularly those targeting specific proteins or enzymes. Its structure allows for modifications that can enhance binding affinity and specificity.
Medicine
Potential medicinal applications include the development of new drugs with anti-inflammatory, anticancer, or antimicrobial properties. The compound’s ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and advanced materials with specific properties, such as conductivity or biocompatibility.
Mechanism of Action
The mechanism by which 4-Bromo-1-methyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The presence of the bromine atom and the carboxamide group can facilitate interactions with biological macromolecules, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methylpyrrole-2-carboxamide: Lacks the 2-(prop-2-enoylamino)ethyl group, making it less versatile for further functionalization.
1-Methyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-2-carboxamide: Lacks the bromine atom, reducing its reactivity in substitution reactions.
4-Bromo-1-methylpyrrole-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide, altering its chemical properties and reactivity.
Uniqueness
4-Bromo-1-methyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-2-carboxamide is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in research and industry.
Properties
IUPAC Name |
4-bromo-1-methyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O2/c1-3-10(16)13-4-5-14-11(17)9-6-8(12)7-15(9)2/h3,6-7H,1,4-5H2,2H3,(H,13,16)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTLFAULTPTJQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)NCCNC(=O)C=C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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